molecular formula C13H17ClFN3 B12219990 1-(1-ethyl-1H-pyrazol-3-yl)-N-(3-fluorobenzyl)methanamine

1-(1-ethyl-1H-pyrazol-3-yl)-N-(3-fluorobenzyl)methanamine

Cat. No.: B12219990
M. Wt: 269.74 g/mol
InChI Key: SXZDFGLTDNWMNE-UHFFFAOYSA-N
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Description

1-(1-ethyl-1H-pyrazol-3-yl)-N-(3-fluorobenzyl)methanamine is an organic compound that features a pyrazole ring substituted with an ethyl group and a fluorobenzyl group attached to a methanamine moiety

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis begins with 1-ethyl-1H-pyrazole and 3-fluorobenzyl chloride.

    Step 1: The 1-ethyl-1H-pyrazole is reacted with formaldehyde and hydrogen cyanide to form 1-(1-ethyl-1H-pyrazol-3-yl)methanamine.

    Step 2: The resulting 1-(1-ethyl-1H-pyrazol-3-yl)methanamine is then reacted with 3-fluorobenzyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate to yield this compound.

Industrial Production Methods: The industrial production of this compound would follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methanamine moiety.

    Reduction: Reduction reactions can occur at the pyrazole ring or the fluorobenzyl group.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the fluorobenzyl group.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as sodium hydride or potassium tert-butoxide.

Major Products:

    Oxidation: Formation of corresponding aldehydes or carboxylic acids.

    Reduction: Formation of reduced pyrazole derivatives.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

1-(1-ethyl-1H-pyrazol-3-yl)-N-(3-fluorobenzyl)methanamine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(1-ethyl-1H-pyrazol-3-yl)-N-(3-fluorobenzyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

  • 1-(1-ethyl-1H-pyrazol-3-yl)-N-(4-fluorobenzyl)methanamine
  • 1-(1-ethyl-1H-pyrazol-3-yl)-N-(3-chlorobenzyl)methanamine
  • 1-(1-ethyl-1H-pyrazol-3-yl)-N-(3-methylbenzyl)methanamine

Uniqueness: 1-(1-ethyl-1H-pyrazol-3-yl)-N-(3-fluorobenzyl)methanamine is unique due to the presence of the fluorine atom on the benzyl group, which can significantly influence its chemical reactivity and biological activity compared to its analogs.

Properties

Molecular Formula

C13H17ClFN3

Molecular Weight

269.74 g/mol

IUPAC Name

N-[(1-ethylpyrazol-3-yl)methyl]-1-(3-fluorophenyl)methanamine;hydrochloride

InChI

InChI=1S/C13H16FN3.ClH/c1-2-17-7-6-13(16-17)10-15-9-11-4-3-5-12(14)8-11;/h3-8,15H,2,9-10H2,1H3;1H

InChI Key

SXZDFGLTDNWMNE-UHFFFAOYSA-N

Canonical SMILES

CCN1C=CC(=N1)CNCC2=CC(=CC=C2)F.Cl

Origin of Product

United States

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